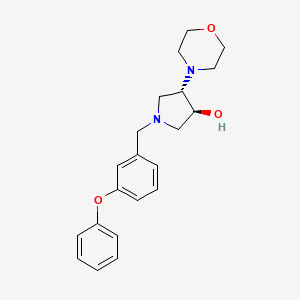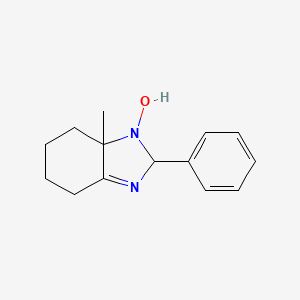![molecular formula C21H34N2O3 B4942942 3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4942942.png)
3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' and has been found to exhibit promising effects in various research studies. In
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain conditions. Additionally, compound X has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Furthermore, compound X has been found to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood. However, it has been found to act as a selective antagonist at the alpha-2 adrenergic receptor. This receptor is involved in the regulation of pain, anxiety, and depression, which may explain the therapeutic effects of compound X.
Biochemical and Physiological Effects:
Compound X has been found to exhibit several biochemical and physiological effects. It has been found to decrease the release of norepinephrine and increase the release of serotonin in the brain, which may explain its antidepressant and anxiolytic effects. Additionally, compound X has been found to decrease the release of glutamate and increase the release of GABA in the brain, which may explain its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the alpha-2 adrenergic receptor and its role in various physiological processes. Additionally, the synthesis of compound X has been optimized to improve yield and purity, making it a reliable compound for scientific research. However, one of the limitations of using compound X in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Future Directions
There are several future directions for research on compound X. One potential area of research is the development of more potent and selective compounds that target the alpha-2 adrenergic receptor. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on various physiological processes. Furthermore, the therapeutic potential of compound X for the treatment of chronic pain, anxiety, and depression should be explored in clinical trials to determine its safety and efficacy.
Synthesis Methods
The synthesis of compound X involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-isopropoxybenzaldehyde with piperidine in the presence of a catalytic amount of acid to form the intermediate product 1-(4-isopropoxybenzyl)-4-piperidinone. This intermediate product is then reacted with N-(2-methoxyethyl)propanamide in the presence of a reducing agent to form the final product, 3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide. The synthesis of compound X has been optimized to improve yield and purity, making it a viable compound for scientific research.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-[1-[(4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-17(2)26-20-7-4-19(5-8-20)16-23-13-10-18(11-14-23)6-9-21(24)22-12-15-25-3/h4-5,7-8,17-18H,6,9-16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQZMHZPDJGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(CC2)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-isopropoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)
![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)
![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)

![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4942900.png)
![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)

![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(benzyl)amino]ethanol](/img/structure/B4942933.png)

![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4942938.png)
![N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)
